molecular formula C12H17NO B13524119 3-(3-Phenylpropyl)azetidin-3-ol

3-(3-Phenylpropyl)azetidin-3-ol

Cat. No.: B13524119
M. Wt: 191.27 g/mol
InChI Key: DACKFRJIGGDGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

3-(3-Phenylpropyl)azetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimalarial, neuroprotective, and anticancer properties, while providing insights into its mechanism of action and structure-activity relationships.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of azetidine derivatives. For instance, compounds with similar structural motifs have shown significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that certain azetidine derivatives exhibit IC50 values in the low micromolar range, indicating potent antimalarial activity. The selectivity index (SI) for these compounds suggests a favorable therapeutic window, which is crucial for clinical applications .

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
N-dehydroabietylbenzamide0.36>100
EBEAL8.2>121.9

Neuroprotective Effects

The neuroprotective properties of azetidine derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with a β-lactam core demonstrate inhibitory effects on amyloid plaque formation and promote neuronal survival in vitro. The mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress markers .

Anticancer Properties

Azetidine derivatives have also been investigated for their anticancer activities. For example, studies suggest that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Their ability to inhibit specific kinases involved in cancer cell proliferation has been noted, making them potential candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the phenylpropyl group and variations in the azetidine ring can significantly alter potency and selectivity. For instance, substituents on the phenyl ring have been shown to enhance lipophilicity and improve metabolic stability, which are critical factors for bioavailability .

Case Studies

  • Antimalarial Efficacy : A study demonstrated that azetidine derivatives exhibited strong antimalarial activity with minimal cytotoxic effects on mammalian cells. The findings suggest that structural modifications can lead to enhanced efficacy against resistant strains of P. falciparum.
  • Neuroprotection : In a model of Alzheimer's disease, an azetidine derivative was found to significantly reduce amyloid-beta levels and improve cognitive function in animal models, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

3-(3-phenylpropyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(9-13-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACKFRJIGGDGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.